molecular formula C7H7FN2O2 B6173700 (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 2639466-36-5

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B6173700
CAS No.: 2639466-36-5
M. Wt: 170.1
InChI Key:
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Description

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a pyrazole ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the propenoic acid moiety: This step involves the reaction of the fluorinated pyrazole intermediate with an appropriate acrylate derivative under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, resulting in the formation of saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidized derivatives: Various oxidized forms of the pyrazole ring.

    Reduced derivatives: Saturated forms of the propenoic acid moiety.

    Substituted derivatives: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    (2Z)-3-chloro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: Similar structure with a chlorine atom instead of fluorine.

    (2Z)-3-bromo-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: Similar structure with a bromine atom instead of fluorine.

    (2Z)-3-iodo-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid: Similar structure with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These features make it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

CAS No.

2639466-36-5

Molecular Formula

C7H7FN2O2

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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